molecular formula C21H20N2O5S2 B2649982 Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941979-17-5

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2649982
CAS No.: 941979-17-5
M. Wt: 444.52
InChI Key: PNOGBSWRICKKFJ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Scientific Research Applications

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential applications. For example, it could be explored as a precursor for the synthesis of other organic compounds . It could also be studied for potential applications in fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-acetamidobenzenesulfonamide with 4-methylbenzaldehyde, followed by cyclization with thiophene-2-carboxylic acid under acidic conditions. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its combination of a sulfonamide group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other thiophene derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 3-[(4-acetamidophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-13-4-6-15(7-5-13)18-12-29-19(21(25)28-3)20(18)30(26,27)23-17-10-8-16(9-11-17)22-14(2)24/h4-12,23H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOGBSWRICKKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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